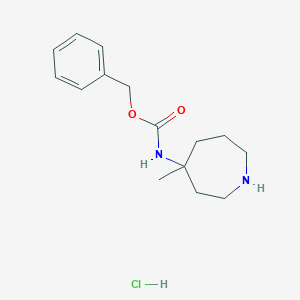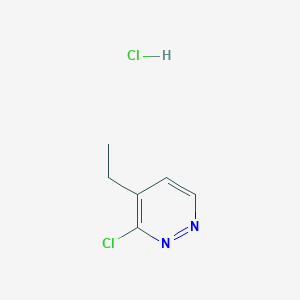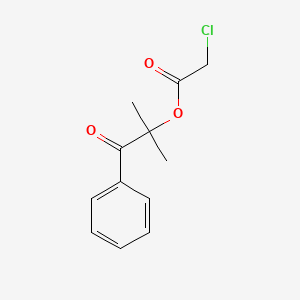![molecular formula C22H24ClFN4O2 B6298640 t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate CAS No. 2225879-16-1](/img/structure/B6298640.png)
t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate” is a complex organic molecule. It contains a pyrrolo[2,3-d]pyrimidine core, which is a common feature in several Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrrolo[2,3-d]pyrimidine core, a cyclopentyl group, a fluorophenyl group, and a t-butyl carbamate group. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a common feature in several JAK inhibitors .Chemical Reactions Analysis
The synthesis of this compound involves a series of reactions, including condensation, cyclization, and substitution . The final product is obtained after a seven-step synthesis from dimethyl malonate .Aplicaciones Científicas De Investigación
- Notably, compound 14a exhibited significant activity against MCF7 cells, with an IC50 value of 1.7 μg/ml, outperforming the standard drug doxorubicin (IC50 = 26.1 μg/ml). Compound 17 also showed promising cytotoxic effects against HePG2 and PACA2 cells .
- Mechanistic studies revealed that compound 5k (a related derivative) induced cell cycle arrest and apoptosis in HepG2 cells. It upregulated proapoptotic proteins (caspase-3 and Bax) while downregulating Bcl-2 activity .
- Optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolopyrimidin-4-yl)piperidin-4-amines led to ATP-competitive inhibitors. These compounds selectively inhibited PKB (protein kinase B) over closely related kinase PKA .
- Researchers have developed an improved synthesis method for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This operationally simple procedure facilitates the preparation of this key intermediate .
- The SAR studies of pyrrolo[2,3-d]pyrimidine derivatives provide insights into their structure-activity relationships. Researchers continue to explore modifications to enhance their pharmacological properties .
Anticancer Properties
Apoptosis Induction
Kinase Inhibition
Synthetic Methodology
Medicinal Chemistry
Mecanismo De Acción
Target of Action
The primary target of this compound is the protein kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .
Mode of Action
The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition with selectivity for PKB over the closely related kinase PKA . This interaction with its target leads to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The compound affects the PI3K-PKB-mTOR pathway, which is frequently deregulated in cancer . By inhibiting PKB, the compound disrupts this pathway, leading to a decrease in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
It is noted that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The compound’s action results in strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s stability
Propiedades
IUPAC Name |
tert-butyl N-[4-(4-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O2/c1-22(2,3)30-21(29)27-17-9-8-13(10-16(17)24)15-11-28(14-6-4-5-7-14)20-18(15)19(23)25-12-26-20/h8-12,14H,4-7H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULICIYBXFKHBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidin-5-YL)-2-fluorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

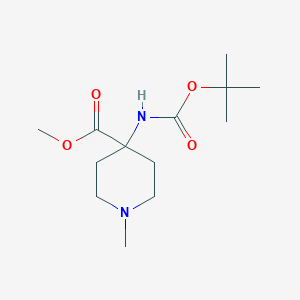
![N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide](/img/structure/B6298573.png)
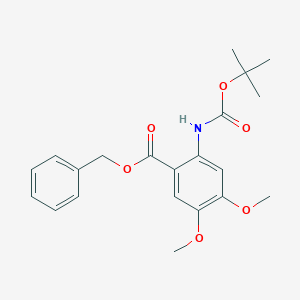


![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)

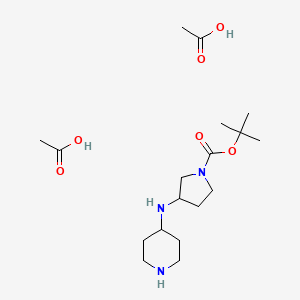
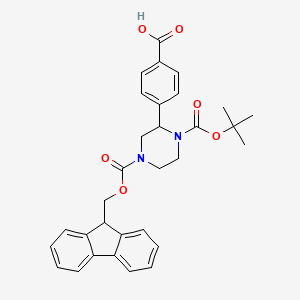
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)
